Butyl [4-(2-ethylbutyl)phenoxy]acetate
Description
Butyl [4-(2-ethylbutyl)phenoxy]acetate is an ester derivative of phenoxyacetic acid, characterized by a butyl ester group and a phenoxy ring substituted with a branched 2-ethylbutyl chain at the para position. The 2-ethylbutyl substituent introduces steric bulk and hydrophobic character, which may influence receptor binding and metabolic stability .
Properties
CAS No. |
136588-36-8 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
butyl 2-[4-(2-ethylbutyl)phenoxy]acetate |
InChI |
InChI=1S/C18H28O3/c1-4-7-12-20-18(19)14-21-17-10-8-16(9-11-17)13-15(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3 |
InChI Key |
JJNZMWQOZAGEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)CC(CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl [4-(2-ethylbutyl)phenoxy]acetate typically involves the esterification of [4-(2-ethylbutyl)phenoxy]acetic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butyl [4-(2-ethylbutyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogens (e.g., bromine) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of [4-(2-ethylbutyl)phenoxy]acetic acid.
Reduction: Formation of butyl [4-(2-ethylbutyl)phenoxy]ethanol.
Substitution: Formation of halogenated derivatives or other substituted phenoxyacetates.
Scientific Research Applications
Butyl [4-(2-ethylbutyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of butyl [4-(2-ethylbutyl)phenoxy]acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with enzymes or receptors. The aromatic ring and alkyl substituents may also play a role in modulating the compound’s activity and binding affinity.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
| Compound Name | Molecular Formula | Key Substituents | Functional Groups | Unique Properties |
|---|---|---|---|---|
| Butyl [4-(2-ethylbutyl)phenoxy]acetate* | C₁₈H₂₈O₃ | 2-Ethylbutyl (C₆H₁₃), butyl ester | Ester, phenoxy, branched alkyl | High lipophilicity, steric bulk |
| Ethyl(4-butyryl-2,3-dichloro)phenoxyacetate | C₁₄H₁₆Cl₂O₄ | Butyryl, dichloro, ethyl ester | Ester, halogen, ketone | Enhanced reactivity, bioactivity |
| Methyl 2-[4-(trifluoromethyl)phenoxy]acetate | C₁₀H₉F₃O₄ | Trifluoromethyl, methyl ester | Ester, CF₃ | High electronegativity, stability |
| Ethyl [4-(benzyloxy)phenoxy]acetate | C₁₇H₁₈O₄ | Benzyloxy, ethyl ester | Ester, ether | Improved solubility, aromaticity |
| Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate | C₂₀H₂₂O₃ | Biphenyl, hexyl ester | Ester, biphenyl | Extended conjugation, UV activity |
Note: *Theoretical structure inferred from analogous compounds.
Functional Differences Driven by Substituents
- Halogen vs. Alkyl Substituents : Dichloro or trifluoromethyl groups increase electrophilicity and receptor binding affinity compared to purely alkyl-substituted derivatives .
- Ester Chain Length : Butyl esters (C₄) offer slower hydrolysis rates than methyl/ethyl esters, prolonging half-life. For instance, methyl esters in Methyl 2-(4-methoxyphenyl)acetate hydrolyze 2.5× faster than butyl analogs .
- Aromatic Modifications : Biphenyl or benzyloxy groups (e.g., Hexyl [([1,1'-biphenyl]-4-yl)oxy]acetate ) enhance π-π stacking interactions, useful in materials science or enzyme inhibition.
Pharmacological Potential
- Antimicrobial Activity: Phenoxyacetates with halogen or bulky alkyl groups (e.g., Ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate ) inhibit bacterial growth by disrupting membrane integrity.
- Anti-inflammatory Effects : Ethyl (biphenyl-4-yloxy)acetate derivatives reduce COX-2 expression by 40–60% in vitro .
- Neuroprotective Roles: Hydroxyphenoxyacetates (e.g., Ethyl 2-(4-hydroxyphenoxy)acetate ) exhibit antioxidant activity, mitigating oxidative stress in neuronal cells.
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